ethyl 4-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
ETHYL 4-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, which includes a triazinoindole core, makes it a valuable subject for scientific research and potential therapeutic applications.
Preparation Methods
The synthesis of ETHYL 4-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves multiple steps, starting with the preparation of the triazinoindole core. This core is typically synthesized through a ring-fusion strategy, which involves the condensation of isatins with thiosemicarbazide . The resulting intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
ETHYL 4-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Scientific Research Applications
ETHYL 4-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s antiviral and antimicrobial properties make it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with molecular targets in cells. The compound selectively binds to ferrous ions, which plays a crucial role in its anticancer activity. By chelating iron, the compound disrupts iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis . The molecular pathways involved include the mitochondrial pathway, where the compound induces the release of cytochrome c and activation of caspases .
Comparison with Similar Compounds
ETHYL 4-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE can be compared with other triazinoindole derivatives, such as:
5H-[1,2,4]TRIAZINO[5,6-B]INDOLE: Known for its anticancer and antiviral properties.
INDOLO[2,3-B]QUINOXALINES: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity.
DEFEROXAMINE: A hexadentate iron chelator used in the treatment of iron overload syndromes and studied for its anticancer activity.
The uniqueness of ETHYL 4-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE lies in its specific structure, which allows for selective binding to ferrous ions and its potential for targeted anticancer therapy .
Properties
Molecular Formula |
C21H19N5O3S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H19N5O3S/c1-3-29-20(28)13-8-10-14(11-9-13)22-17(27)12-30-21-23-19-18(24-25-21)15-6-4-5-7-16(15)26(19)2/h4-11H,3,12H2,1-2H3,(H,22,27) |
InChI Key |
FIVXEDXPMJFFPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2 |
Origin of Product |
United States |
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